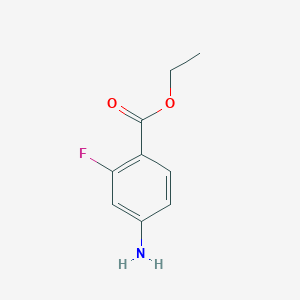

Ethyl 4-Amino-2-fluorobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMJPCUZFNRTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444982 | |

| Record name | Ethyl 4-Amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-06-0 | |

| Record name | Ethyl 4-Amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73792-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Aromatic Esters

Fluorinated aromatic esters are a class of organic compounds that have garnered considerable attention in chemical research. The introduction of fluorine into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. pharmacyjournal.orgtandfonline.com Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov These properties make fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals. guidechem.com

Ethyl 4-amino-2-fluorobenzoate is a prime example of a fluorinated aromatic ester that serves as a key intermediate in the synthesis of various functional molecules. guidechem.com Its structure allows for a variety of chemical transformations, making it a valuable tool for chemists.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The strategic placement of the amino and fluoro groups on the benzene ring of Ethyl 4-amino-2-fluorobenzoate makes it a highly sought-after building block in organic synthesis. asischem.com The amino group can be readily modified to introduce other functional groups or to form amide bonds, while the fluorine atom can enhance the biological activity of the final product.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacokinetic and pharmacodynamic profiles. pharmacyjournal.orgrsc.org Fluorine can block metabolic pathways, leading to increased drug stability and a longer half-life in the body. pharmacyjournal.org this compound serves as a precursor for the synthesis of a variety of biologically active compounds, including potential kinase inhibitors and other therapeutic agents. The presence of the fluorine atom can enhance binding affinity to target proteins and improve membrane permeability. pharmacyjournal.org

Overview of Research Trajectories for Aryl Amino Esters

Esterification Pathways for 4-Amino-2-fluorobenzoic Acid Precursors

The conversion of 4-Amino-2-fluorobenzoic acid to its corresponding ethyl ester is a primary route for the synthesis of this compound. This transformation can be achieved through several established esterification methods.

Direct Esterification with Ethanol (B145695)

Direct esterification, commonly known as Fischer esterification, is a fundamental and widely used method. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol, to produce the ester and water. researchgate.net The reaction is reversible, and its efficiency is governed by an equilibrium constant. researchgate.net

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol. researchgate.net Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester. researchgate.net

A critical consideration for the esterification of aminobenzoic acids is the presence of the basic amino group. This group readily reacts with the acid catalyst, forming an ammonium salt. Consequently, a stoichiometric amount of acid, rather than a purely catalytic amount, is often required to ensure that enough free acid is available to protonate the carboxylic acid's carbonyl group and drive the reaction forward. researchgate.net A typical procedure involves refluxing 4-Amino-2-fluorobenzoic acid in absolute ethanol with concentrated sulfuric acid for several hours. researchgate.net

Transesterification Processes

Transesterification is an alternative pathway for synthesizing this compound. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For instance, if a different ester of 4-Amino-2-fluorobenzoic acid, such as the methyl or benzyl ester, is more readily available, it can be converted to the desired ethyl ester by treatment with ethanol.

The reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium ethoxide). The equilibrium is shifted towards the product side by using a large excess of the reactant alcohol (ethanol). While a viable method, transesterification is generally less direct than Fischer esterification if the starting material is the free carboxylic acid.

Catalytic Approaches in Ester Formation

The efficiency of esterification is highly dependent on the catalyst used. While mineral acids are traditional catalysts, modern methodologies often employ a range of catalysts to improve yields, reduce reaction times, and simplify workup procedures.

For the synthesis of fluorinated benzoates, various catalytic systems have been explored. Green chemistry approaches have led to the development of solid acid catalysts or metallic nanoparticles that can facilitate the reaction under milder conditions. For example, zinc oxide (ZnO) nanoparticles have been effectively used for the esterification of 4-fluorobenzoic acid, demonstrating a green and efficient catalytic approach that could be applicable to substituted aminobenzoic acids. chemicalbook.com The use of such heterogeneous catalysts simplifies product isolation, as the catalyst can be easily removed by filtration. chemicalbook.com

| Catalyst | Typical Conditions | Key Advantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Low cost, effective for Fischer esterification researchgate.net |

| Hydrochloric Acid (HCl) | Ethanol saturated with HCl gas, reflux | Effective, common laboratory reagent orgsyn.org |

| Zinc Oxide (ZnO) Nanoparticles | Neat (no solvent), 95 °C | Green chemistry, easy catalyst separation chemicalbook.com |

| Sodium Ethoxide | Reflux in ethanol (for transesterification) | Effective base catalyst for transesterification |

Amination and Fluorination Strategies for Benzoic Acid Derivatives

An alternative strategic approach to synthesizing this compound involves constructing the molecule by first establishing the ester and then introducing the amino group, or by performing fluorination on a suitable precursor.

Synthesis via Nitro Group Reduction and Subsequent Esterification

A common and powerful strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. beilstein-journals.org This pathway typically begins with a precursor such as 2-fluoro-4-nitrobenzoic acid. The synthesis can proceed in two sequences:

Esterification followed by Reduction : 2-fluoro-4-nitrobenzoic acid is first converted to Ethyl 2-fluoro-4-nitrobenzoate using standard esterification methods. The nitro group of this intermediate is then selectively reduced to an amine.

Reduction followed by Esterification : The nitro group of 2-fluoro-4-nitrobenzoic acid is reduced to form 4-Amino-2-fluorobenzoic acid, which is then esterified as described in section 2.1.

The key step in this strategy is the selective reduction of the nitro group, especially in the presence of other reducible functional groups like the ester. While catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a classic method, it often requires special high-pressure equipment and involves flammable reagents. orgsyn.org Modern organic synthesis has developed numerous alternative methods that are often milder, more selective, and safer to handle. orgsyn.orgd-nb.info

Several reagent systems have proven effective for the chemoselective reduction of aromatic nitro compounds to their corresponding amines in high yields:

Indium/Ammonium Chloride : This system provides a method for the selective reduction of aromatic nitro compounds in aqueous ethanol. The reaction proceeds efficiently at reflux, and other functional groups such as esters, nitriles, and halogens remain unaffected. orgsyn.org

Sodium Borohydride/Iron(II) Chloride (NaBH₄-FeCl₂) : This combination has been shown to be a key reductant for the selective reduction of nitroarenes while leaving ester groups intact. The reaction demonstrates high chemoselectivity and provides the desired amino compounds in excellent yields. d-nb.info

Trichlorosilane (HSiCl₃) : In the presence of a tertiary amine, trichlorosilane offers a metal-free method for reducing both aromatic and aliphatic nitro compounds. This process is rapid and often provides clean products in high yields without the need for extensive purification. beilstein-journals.org

Zinc or Magnesium/Hydrazine Glyoxylate : This system allows for the rapid and simple reduction of aromatic nitro compounds at room temperature or with gentle warming. It is advantageous for its mild conditions and high yields. niscpr.res.in

| Reagent System | Solvent | Key Features |

|---|---|---|

| Indium/NH₄Cl | Aqueous Ethanol | High selectivity; tolerant of ester, nitrile, bromo, and amide groups orgsyn.org |

| NaBH₄-FeCl₂ | Tetrahydrofuran (THF) | Excellent chemoselectivity for nitro group over ester; high yields d-nb.info |

| HSiCl₃/Tertiary Amine | Dichloromethane (CH₂Cl₂) | Metal-free, rapid reaction, high purity products beilstein-journals.org |

| Zn/Hydrazine Glyoxylate | Not specified | Rapid reduction under mild conditions, avoids strong acids niscpr.res.in |

Regioselective Fluorination Techniques

Introducing a fluorine atom onto a pre-existing aromatic ring with high regioselectivity is another important synthetic strategy. While direct C-H fluorination of an aminobenzoate ester at the C2 position is challenging, classical methods can be employed on suitably designed precursors.

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring by replacing an amino group. orgsyn.orgprepchem.com This process involves the diazotization of an aromatic amine with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) or its salts. This forms a diazonium tetrafluoroborate salt, which is typically stable and can be isolated. prepchem.com Gentle thermal decomposition of this dry salt then yields the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. orgsyn.orgprepchem.com

To apply this strategy for the synthesis of this compound, one would need to start with a precursor that already contains an amino group at the C2 position, such as Ethyl 4-amino-2-aminobenzoate. The amino group at the C2 position would be selectively diazotized and subsequently converted to a fluorine atom via the Balz-Schiemann reaction, while the C4 amino group would need to be protected and deprotected accordingly. The complexity and multi-step nature of this approach often make the nitro group reduction pathway more practical for large-scale synthesis.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Route A: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid

The subsequent Fischer esterification is an equilibrium-controlled reaction. Optimization focuses on shifting the equilibrium towards the product. This is typically achieved by using a large excess of the alcohol (ethanol) which also serves as the solvent, and employing a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) mdpi.com. The removal of water as it forms can also drive the reaction to completion operachem.com. For analogous aminobenzoic acids, refluxing the mixture for 1 to 2 hours is generally sufficient to achieve high conversion researchgate.netlibretexts.org. Yields for this type of esterification are often high, with reports showing 91-96% for similar substrates mdpi.com.

Table 1: Optimized Reaction Conditions for Multi-Step Synthesis via Route A

| Step | Reaction | Key Reagents & Catalysts | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| 1 | Synthesis of 4-Amino-2-fluorobenzoic Acid | m-Fluoroaniline, Benzyl Chloride, Vilsmeier Reagent, Oxidizing Agent, Pd/C | Multi-step process involving protection, formylation, oxidation, and deprotection | ~57.4% (overall) google.com |

| 2 | Fischer Esterification | 4-Amino-2-fluorobenzoic acid, Ethanol (excess), H₂SO₄ (catalytic) | Reflux, 1-2 hours | >90% (estimated based on analogs) mdpi.com |

Route B: Reduction of Ethyl 2-Fluoro-4-nitrobenzoate

An alternative strategy involves the initial esterification of 2-fluoro-4-nitrobenzoic acid to form ethyl 2-fluoro-4-nitrobenzoate, followed by the reduction of the nitro group to an amine. This approach isolates the sensitive amino group from the acidic conditions of esterification.

The reduction of the nitro group is a critical step, and several methods can be optimized for high yield and selectivity. Catalytic hydrogenation is a highly effective method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere researchgate.net. This method is known for its clean conversion and high yields, often exceeding 90% researchgate.net. Another effective method is the use of metals in the presence of a proton source, such as indium powder with ammonium chloride in an aqueous ethanol solution. This system has been shown to selectively reduce the nitro group in the non-fluorinated analog, ethyl 4-nitrobenzoate, with a 90% yield after refluxing for 2.5 hours orgsyn.org.

Table 2: Optimized Reaction Conditions for Multi-Step Synthesis via Route B

| Step | Reaction | Key Reagents & Catalysts | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| 1 | Esterification of 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrobenzoic acid, Ethanol, H₂SO₄ (catalytic) | Reflux | High (typically >90%) |

| 2 | Nitro Group Reduction | Ethyl 2-fluoro-4-nitrobenzoate, Indium powder, NH₄Cl | Aqueous Ethanol, Reflux, 2.5 hours | ~90% (based on analog) orgsyn.org |

Isolation and Purification Protocols for Research Applications

The isolation and purification of this compound are critical to obtaining a product of high purity suitable for research applications. The protocol typically involves a combination of workup, extraction, and recrystallization or chromatography.

Initial Workup and Extraction

Following the Fischer esterification reaction (Route A), the acidic mixture is cooled to room temperature and neutralized. This is a crucial step, as the product exists as its hydrogen salt in the acidic solution libretexts.org. A 10% aqueous solution of a weak base, such as sodium carbonate, is added dropwise until the solution becomes basic (pH > 8) libretexts.org. This neutralizes the sulfuric acid catalyst and deprotonates the amine, causing the water-insoluble this compound to precipitate out of the solution researchgate.netlibretexts.org.

The crude product can then be collected via vacuum filtration. For further purification, a liquid-liquid extraction is performed. The neutralized aqueous mixture is extracted with an organic solvent like dichloromethane or ethyl acetate operachem.comorgsyn.org. The combined organic layers are then washed with brine to remove residual water and inorganic salts, before being dried over an anhydrous drying agent such as sodium sulfate orgsyn.org. The solvent is subsequently removed under reduced pressure to yield the crude ester.

Recrystallization

Recrystallization is a highly effective method for purifying the crude solid product. For the analogous compound, ethyl 4-aminobenzoate, a mixture of ethanol and water is an effective solvent system libretexts.org. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added until the solution becomes cloudy, indicating the onset of precipitation. The solution is then allowed to cool slowly to room temperature and subsequently in an ice bath to maximize the formation of pure crystals, which are then collected by vacuum filtration.

Chromatography

For applications requiring very high purity, flash column chromatography is the preferred method. The choice of stationary and mobile phases is key to achieving good separation.

Stationary Phase : Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound wfu.edu.

Mobile Phase (Eluent) : A solvent system is chosen based on the polarity of the compound. A typical approach involves starting with a less polar solvent and gradually increasing the polarity. For aminobenzoate esters, mixtures of hexane and ethyl acetate or dichloromethane and methanol are commonly used. The optimal solvent ratio is determined using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities orgsyn.org.

Table 3: Summary of Isolation and Purification Protocols

| Technique | Description | Key Reagents/Solvents | Purpose |

|---|---|---|---|

| Neutralization & Precipitation | Addition of a weak base to the acidic reaction mixture to precipitate the free amine product. | 10% Sodium Carbonate (Na₂CO₃) solution | Isolate crude product from the reaction mixture. libretexts.org |

| Liquid-Liquid Extraction | Separation of the organic product from the aqueous phase. | Dichloromethane or Ethyl Acetate; Brine | Remove water-soluble impurities and catalyst residues. orgsyn.org |

| Recrystallization | Purification of the solid product based on differential solubility. | Ethanol/Water | Remove impurities and obtain a highly crystalline product. libretexts.org |

| Column Chromatography | High-purity separation based on differential adsorption to a stationary phase. | Silica Gel; Hexane/Ethyl Acetate or Dichloromethane/Methanol | Isolate the product from closely related impurities and starting materials. wfu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete and rigorous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl group.

The ethyl group will present as a quartet and a triplet. The methylene protons (-CH2-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH3) will, in turn, appear as a triplet, being coupled to the two methylene protons.

The aromatic region of the spectrum is predicted to show three signals corresponding to the three protons on the benzene ring. The fluorine and amino substituents influence the chemical shifts of these protons. The proton ortho to the fluorine atom is expected to show coupling to the fluorine nucleus in addition to proton-proton coupling. The two protons meta and ortho to the amino group will also exhibit characteristic splitting patterns based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.35 | Triplet | 3H | -CH₃ |

| ~4.30 | Quartet | 2H | -CH₂- |

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbons of the ethyl group, with the methylene carbon (-CH2-) appearing at a lower field (higher ppm) than the methyl carbon (-CH3) due to its proximity to the electronegative oxygen atom. The six aromatic carbons will resonate in the aromatic region of the spectrum. The carbon atom directly attached to the fluorine (C-F) will exhibit a large coupling constant, resulting in a distinct splitting of its signal. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the amino, fluoro, and ester functional groups. The carbonyl carbon of the ester group is expected to appear at the lowest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -CH₃ |

| ~60 | -CH₂- |

| ~100-160 (multiple signals) | Aromatic-C |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal would be expected to show coupling to the neighboring aromatic protons, providing valuable information for the assignment of the proton spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. In the aromatic region, cross-peaks would establish the coupling relationships between the aromatic protons, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would show a correlation peak between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon. Similarly, each aromatic proton signal would correlate with its directly bonded carbon atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond vibrations, making it an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands for the amino group, the ester group, and the substituted aromatic ring.

N-H Stretching: The amino group (-NH₂) will typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is expected to appear in the range of 1700-1730 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching vibration is expected in the region of 1200-1350 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and are typically observed in the 650-900 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Amino (-NH₂) |

| 1700-1730 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1350 | C-F Stretch | Fluoroaromatic |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

For this compound (C₉H₁₀FNO₂), the molecular weight is 183.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 183.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z = 138.

Loss of ethylene (C₂H₄) via a McLafferty rearrangement: This would lead to a fragment ion at m/z = 155.

Loss of the ethyl group (-CH₂CH₃): This would produce a fragment ion at m/z = 154.

Decarbonylation (loss of CO): Subsequent fragmentation of other ions could involve the loss of a carbon monoxide molecule.

Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, further confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₄]⁺ |

| 154 | [M - CH₂CH₃]⁺ |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Fluorinated Benzoates

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a material. Single-crystal X-ray diffraction stands as the definitive technique for elucidating this arrangement. While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, a comprehensive analysis of the closely related compound, Ethyl 4-amino-3,5-difluorobenzoate, provides significant insights into the structural characteristics of fluorinated aminobenzoates nih.gov. The study of this analog, alongside broader investigations into fluorinated organic molecules, allows for a detailed exploration of their crystalline packing, intermolecular interactions, and the conformational preferences dictated by the presence of fluorine substituents.

Crystalline Packing Analysis

Studies on various fluorinated aromatic compounds have shown that fluorine substitution can significantly influence crystal packing nih.govnih.gov. The introduction of fluorine can lead to the formation of specific C—H⋯F and C—F⋯F contacts, which, although weak, can collectively contribute to the stability of the crystal lattice. Furthermore, the high electronegativity of fluorine can alter the electron distribution within the molecule, influencing how molecules pack together to minimize electrostatic repulsion and maximize attractive interactions.

The table below summarizes the crystallographic data for Ethyl 4-amino-3,5-difluorobenzoate, offering a glimpse into its solid-state structure nih.gov.

| Parameter | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5432 (3) |

| b (Å) | 14.9878 (6) |

| c (Å) | 8.3569 (3) |

| α (°) | 90 |

| β (°) | 108.798 (2) |

| γ (°) | 90 |

| Volume (ų) | 893.41 (6) |

| Z | 4 |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

Intermolecular interactions are the cornerstone of supramolecular chemistry and play a pivotal role in determining the final crystal structure. In Ethyl 4-amino-3,5-difluorobenzoate, a rich network of hydrogen bonds and π-stacking interactions is observed nih.gov.

Hydrogen Bonding: The primary hydrogen bonding interactions involve the amino group (N—H) acting as a donor and the carbonyl oxygen (C=O) and fluorine atoms (C—F) acting as acceptors. Specifically, N—H⋯O and N—H⋯F hydrogen bonds are prominent features in the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate nih.gov. These interactions link the molecules into extended chains or more complex three-dimensional networks, providing significant stability to the crystal lattice. The ability of fluorine to participate in hydrogen bonding, although weaker than conventional oxygen or nitrogen acceptors, is a key feature of fluorinated organic compounds.

The following table details the key intermolecular interactions observed in the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate nih.gov.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N—H | O=C | - |

| Hydrogen Bond | N—H | F—C | - |

| π-Stacking | Phenyl Ring | Phenyl Ring | - |

Conformational Analysis within the Crystalline State

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For Ethyl 4-amino-3,5-difluorobenzoate, the conformation of the ethyl ester group relative to the plane of the benzene ring is a key structural feature nih.gov. In the crystalline state, the molecule is likely to adopt a largely planar conformation to maximize conjugation between the amino group, the aromatic ring, and the carbonyl group.

Influence of Fluorine Substitution on Molecular Geometry

The substitution of hydrogen with fluorine has profound effects on the molecular geometry and electronic properties of benzoate derivatives nih.govnih.govbanglajol.inforsc.org. Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen. These properties lead to several significant consequences for molecular structure:

Bond Lengths and Angles: The strong electron-withdrawing nature of fluorine can shorten adjacent C—C bonds within the aromatic ring and can also influence the bond angles. In the case of Ethyl 4-amino-3,5-difluorobenzoate, the presence of two fluorine atoms ortho to the amino group can cause some distortion of the bond angles around the substituted carbon atoms nih.gov. This is a result of both steric and electronic effects.

Electronic Effects: Fluorine exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). In the context of the benzene ring, this alters the electron density distribution, which in turn influences the strength and nature of intermolecular interactions. The increased polarity of C—F bonds can enhance dipole-dipole interactions and the potential for hydrogen bonding.

Conformational Preferences: The introduction of fluorine can create new conformational possibilities or stabilize certain conformations through intramolecular interactions, such as C—H⋯F interactions. The steric bulk of fluorine, although only slightly larger than hydrogen, can also influence the rotational barriers of substituents on the aromatic ring.

The table below summarizes the key effects of fluorine substitution on the molecular properties of benzoates.

| Property | Effect of Fluorine Substitution |

| Electronegativity | Increases the polarity of the C-F bond. |

| Bond Lengths | Can cause shortening of adjacent C-C bonds. |

| Bond Angles | May lead to distortions in the aromatic ring geometry. |

| Intermolecular Interactions | Introduces the possibility of C-H⋯F and C-F⋯F interactions. |

| Electronic Properties | Alters the electron distribution of the aromatic system. |

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Amino 2 Fluorobenzoate

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the amino group's powerful activating and ortho-, para-directing effect is the dominant influence. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. In the case of ethyl 4-amino-2-fluorobenzoate, the para position is already occupied by the amino group itself. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group, which are positions 3 and 5.

The fluorine atom at position 2 also directs ortho and para. Its para-directing influence reinforces substitution at position 5. Its ortho-directing influence would be at position 3. The ethyl ester group, being a meta-director, would direct incoming electrophiles to positions 3 and 5 relative to its own position (position 1), which aligns with the directing effects of the amino and fluoro groups.

Considering the combined directing effects of all three substituents, electrophilic aromatic substitution on this compound is predicted to yield predominantly a mixture of 3- and 5-substituted products. The exact ratio of these products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less hindered position 5.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Halogenation | X₂, FeX₃ | Ethyl 4-amino-3-halo-2-fluorobenzoate and Ethyl 4-amino-5-halo-2-fluorobenzoate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-amino-2-fluoro-3-nitrobenzoate and Ethyl 4-amino-2-fluoro-5-nitrobenzoate |

| Sulfonation | SO₃, H₂SO₄ | 4-Amino-5-(ethoxycarbonyl)-3-fluorobenzenesulfonic acid and 4-Amino-3-(ethoxycarbonyl)-5-fluorobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not typically successful due to the deactivating effect of the ester group and potential for the Lewis acid to complex with the amino group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not typically successful for the same reasons as alkylation. |

Nucleophilic Aromatic Substitution at Fluorine-Bearing Positions

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAᵣ) can occur if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to a good leaving group. In this compound, the fluorine atom can act as a leaving group.

The success of a nucleophilic aromatic substitution reaction at the 2-position (the fluorine-bearing carbon) is contingent on the presence of activating groups that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The ethyl ester group at the 1-position is an electron-withdrawing group and can help stabilize the negative charge. However, the amino group at the 4-position is a strong electron-donating group, which would destabilize the Meisenheimer complex and thus hinder the reaction.

Therefore, direct nucleophilic displacement of the fluorine atom in this compound is expected to be difficult under standard SNAᵣ conditions. For the reaction to proceed, it would likely require very strong nucleophiles and harsh reaction conditions. Alternatively, modification of the amino group to an electron-withdrawing group (e.g., a nitro group) would significantly activate the ring towards nucleophilic aromatic substitution.

Reactivity of the Primary Amine Functional Group

The primary amine group in this compound is a versatile functional handle that readily participates in a variety of chemical reactions, including the formation of amides, sulfonamides, Schiff bases, and diazonium salts.

Formation of Amides and Sulfonamides

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with electrophilic acylating and sulfonylating agents.

Amide Formation: this compound reacts with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acylated products (amides). The base is required to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules.

Sulfonamide Formation: Similarly, the primary amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds. The general method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base ekb.egresearchgate.net.

Table 2: General Reactions for Amide and Sulfonamide Formation

| Reaction Type | General Reactants | General Product |

| Amide Formation | This compound + Acyl Chloride (R-COCl) + Base | Ethyl 4-(acylamino)-2-fluorobenzoate |

| Sulfonamide Formation | This compound + Sulfonyl Chloride (R-SO₂Cl) + Base | Ethyl 2-fluoro-4-(sulfonamido)benzoate |

Condensation Reactions: Schiff Base and Imide Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from aminobenzoates are of interest in medicinal chemistry and materials science medwinpublishers.comirespub.comrjptonline.orgrsc.orgmdpi.com.

While imide formation from primary amines typically requires reaction with a dicarboxylic acid or its anhydride at high temperatures, the direct formation of an imide from this compound is less common in a single step.

Diazotization and Coupling Reactions

Primary aromatic amines are key substrates for diazotization reactions. In the presence of a cold, acidic solution of sodium nitrite, the amino group of this compound is converted into a diazonium salt. This reaction proceeds via the formation of nitrous acid in situ, which then reacts with the amine to form an N-nitrosamine, followed by tautomerization and loss of water to yield the diazonium ion organic-chemistry.org.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most important of these is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (such as a phenol or another amine) to form an azo compound, which are often highly colored and used as dyes mdpi.comquestjournals.orgscirp.org. The coupling reaction between a diazonium salt and an active methylene compound is also a well-established method for synthesizing azo compounds questjournals.org.

Reactivity of the Ester Moiety

The ester group is a key site for chemical transformations, enabling the conversion of this compound into a variety of other derivatives through reactions like transesterification and hydrolysis. The presence of the ortho-fluorine atom significantly modulates the electrophilicity of the ester's carbonyl carbon, thereby affecting its reaction kinetics compared to its non-fluorinated analog, ethyl 4-aminobenzoate (Benzocaine).

Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. For aminobenzoate esters, this reaction is typically catalyzed by acid or base, or by specific transesterification catalysts. In the case of this compound, the reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to the substitution of the ethoxy group.

This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the ethanol (B145695) by-product as it forms, for instance, through distillation. google.com Common catalysts for the transesterification of alkyl aminobenzoates include organometallic compounds.

The process for a related compound, ethyl 4-aminobenzoate, highlights some of the practical considerations in these reactions. google.com Due to the relatively high vapor pressure of the starting ester, reactions can suffer from yield loss as the reactant volatilizes and deposits in cooler parts of the reaction apparatus. google.com To mitigate this, an auxiliary alcohol with a higher boiling point can be introduced to the reaction mixture to maintain a liquid reflux that keeps reactants within the reaction zone. google.com

The fluorine atom at the ortho position in this compound is expected to influence the reaction rate. Its electron-withdrawing nature increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol, which could potentially accelerate the reaction compared to the non-fluorinated version. google.com

Table 1: Factors Influencing Transesterification of this compound

| Factor | Description | Potential Impact |

|---|---|---|

| Catalyst | Acid, base, or organometallic compound to facilitate nucleophilic attack. | Essential for achieving practical reaction rates. |

| Alcohol | The alcohol (R'-OH) that will replace the original ethyl group. | The choice of alcohol determines the final ester product. |

| Temperature | Reaction is typically heated to proceed at a reasonable rate. | Must be controlled to avoid degradation and manage volatility. google.com |

| Pressure | Often performed under vacuum to remove the ethanol by-product. | Helps shift the equilibrium towards the product side. google.com |

| Fluorine Atom | The ortho-fluorine substituent. | Increases electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. |

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction that converts this compound into 4-amino-2-fluorobenzoic acid and ethanol. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

The presence of fluorine atoms in an ester moiety is known to affect hydrolytic stability. The electron-withdrawing effect of fluorine increases the susceptibility of the carbonyl carbon to nucleophilic attack, which generally leads to an increased rate of hydrolysis. nih.govscholaris.ca Studies on other partially fluorinated esters have shown that their hydrolytic stability can be tailored over a wide pH range. nih.gov For instance, the hydrolysis rate of fluorinated esters has been observed to increase significantly with each additional fluorine atom. nih.gov

The general mechanism for base-catalyzed hydrolysis (saponification) proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OC₂H₅) is eliminated as the leaving group.

Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol. The reaction is irreversible due to this final acid-base step.

Acid-catalyzed hydrolysis can also occur, proceeding through a different mechanism involving the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A mild and versatile protocol using potassium fluoride/tetrabutylammonium fluoride (KF/TBAF) in aqueous tetrahydrofuran has also been developed for the hydrolysis of various aliphatic and aromatic esters. asianpubs.org

Role as a Synthetic Building Block in Complex Molecule Construction

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. nbinno.com Its structure combines several features that are desirable in drug design: an aromatic ring, a nucleophilic amino group that can be easily modified, and a fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.

Aminobenzoic acid derivatives are precursors for essential metabolites like folic acid in many organisms and serve as a foundational scaffold for drug development. nih.govwikipedia.org The ester and amino groups on the molecule provide two reactive handles for further chemical modification. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

Related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, Methyl 4-amino-2-chlorobenzoate is used in the creation of selective LXR agonists, which are investigated for treating metabolic disorders. nbinno.com Similarly, other fluorinated aminobenzoate esters serve as building blocks for targeted cancer therapeutics. This highlights the role of this compound as a key intermediate for creating diverse libraries of compounds for screening against various biological targets.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| **Amino Group (-NH₂) ** | Acylation | Amide |

| Diazotization | Diazonium Salt | |

| Schiff Base Formation | Imine | |

| Ester Group (-COOEt) | Hydrolysis | Carboxylic Acid |

| Transesterification | Different Ester | |

| Aminolysis | Amide |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene Ring |

Catalytic Applications and Reaction Modifiers

While this compound is primarily used as a reactant and building block, the broader class of aminobenzoic acid derivatives has been studied in catalytic contexts. However, direct applications of this compound itself as a catalyst or reaction modifier are not widely documented in current literature.

In biological systems, aminobenzoic acid derivatives are recognized and processed within the catalytic centers of enzymes. For example, aminobenzoic acids can be positioned within the peptidyl transferase center (PTC) of the ribosome, where they act as substrates in peptide bond formation. nih.govacs.org While they participate in the catalytic process, their rigid aromatic structure can sometimes obstruct the conformational changes required for efficient catalysis compared to natural amino acids. nih.govacs.org

In synthetic chemistry, the structural motifs present in this compound could potentially be incorporated into larger ligand structures for metal-based catalysts or into organocatalysts. The amino group and the ester's carbonyl oxygen could act as coordination sites for metal ions, while the aromatic ring provides a rigid scaffold. The electronic properties, modulated by the fluorine and amino substituents, could influence the efficacy of such a catalyst. This remains an area for future research and exploration.

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Novel Pharmacophores Utilizing the Ethyl 4-Amino-2-fluorobenzoate Scaffold

The this compound framework serves as a valuable starting point, or scaffold, for the construction of more complex and biologically active molecules. In medicinal chemistry, a scaffold is a core structure upon which various chemical modifications are made to develop new pharmacophores—the essential molecular features responsible for a drug's biological activity.

The design of novel pharmacophores from this scaffold leverages its inherent chemical reactivity:

The Primary Aromatic Amine (-NH₂): This group is a versatile nucleophile, readily participating in a variety of chemical reactions. It can be acylated to form amides, alkylated, or used to construct heterocyclic rings such as quinazolines, which are prominent in many targeted cancer therapies.

The Ethyl Ester (-COOEt): This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then form amide bonds with other amines, or it can be converted into other functional groups.

The Aromatic Ring: The fluorine and amino substituents influence the electron density of the benzene ring, directing where further substitutions might occur.

By exploiting these reactive sites, chemists can synthesize large libraries of diverse compounds. For instance, the amino group can be reacted with various aldehydes to form Schiff bases or used in multi-component reactions to build complex heterocyclic systems, a common strategy in modern drug discovery. While specific, publicly documented examples of large-scale pharmacophore development starting directly from this compound are limited, the fundamental reactivity of the aminobenzoate scaffold is a well-established principle in pharmaceutical research.

Strategic Incorporation of Fluorine in Drug Design: General Principles

The presence of a fluorine atom in a drug candidate is not accidental; it is a deliberate design choice intended to optimize the molecule's properties. The introduction of fluorine can profoundly influence a drug's metabolic stability, binding affinity, and ability to cross biological membranes. bohrium.comnih.govpharmacyjournal.orgtandfonline.com

One of the most common reasons to incorporate fluorine is to enhance a molecule's metabolic stability. bohrium.comnih.govtandfonline.com Many drug candidates fail because they are rapidly broken down by metabolic enzymes in the body, primarily the cytochrome P450 (CYP) family of enzymes in the liver. This process often involves the oxidation of a carbon-hydrogen (C-H) bond.

The carbon-fluorine (C-F) bond is significantly stronger and more stable than a C-H bond. nih.gov By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block this oxidative metabolism. bohrium.comtandfonline.com This "metabolic shielding" can lead to:

A longer drug half-life in the body.

More consistent therapeutic effects.

This strategy is a cornerstone of modern medicinal chemistry, transforming molecules with poor pharmacokinetic profiles into viable drug candidates. tandfonline.com

Fluorine can also be used to increase a drug's potency by enhancing its binding affinity to its biological target, such as a protein receptor or enzyme. bohrium.comtandfonline.com This is achieved through several mechanisms related to fluorine's unique electronic properties.

As the most electronegative element, fluorine is a powerful electron-withdrawing group. This creates a strong dipole moment in the C-F bond, which can engage in favorable electrostatic interactions, including dipole-dipole interactions and even weak hydrogen bonds with amino acid residues in the target's binding pocket. benthamscience.comscispace.comresearchgate.net

For a drug to be effective, it must often pass through biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier to act on the central nervous system. A molecule's ability to do this is largely governed by its lipophilicity (its "fat-loving" nature).

The effect of fluorine on lipophilicity is complex and highly dependent on the molecular context. pharmacyjournal.org While a single fluorine atom is often considered a "lipophilic hydrogen," meaning it can increase lipophilicity compared to a hydrogen atom, this is not always the case. nih.govbenthamscience.comresearchgate.net The strong electron-withdrawing nature of fluorine can decrease the lipophilicity of an adjacent aromatic ring.

This modulation is a powerful tool for medicinal chemists. By strategically placing fluorine atoms, they can fine-tune a molecule's lipophilicity to achieve the optimal balance between aqueous solubility and membrane permeability, which is crucial for good oral bioavailability and distribution throughout the body. nih.govtandfonline.com

Evaluation of Biological Activity Profiles of Derived Compounds

Once a series of new compounds has been synthesized from a scaffold like this compound, the next critical step is to evaluate their biological activity. This is typically done through a battery of in vitro (cell-based) screening assays designed to measure a compound's effect on a specific biological process or organism.

In vitro screening is a cost-effective and high-throughput method to identify promising lead compounds for further development. The specific assays used depend on the therapeutic area of interest.

Anticancer Screening: To assess anticancer potential, new chemical entities are often tested against a panel of human cancer cell lines. A standard method is the MTT assay, which measures a cell's metabolic activity. A reduction in metabolic activity in the presence of the compound indicates cell death or inhibition of proliferation. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Compounds with low IC₅₀ values are considered more potent.

Antimicrobial Screening: For antimicrobial activity, compounds are tested against various strains of bacteria and fungi. The most common method is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. Serial dilutions of the test compounds are added to a liquid growth medium containing the microbe, and the MIC is determined by visual inspection.

| Compound Type | Target Organism | Organism Type | Activity (MIC, µg/mL) |

|---|---|---|---|

| Schiff Base Derivative | Staphylococcus aureus | Gram-positive Bacteria | 125 |

| Schiff Base Derivative | Bacillus pumilus | Gram-positive Bacteria | 250 |

| Schiff Base Derivative | Escherichia coli | Gram-negative Bacteria | 125 |

| Schiff Base Derivative | Candida albicans | Fungus | 500 |

| Imide Derivative | Staphylococcus aureus | Gram-positive Bacteria | >500 |

| Imide Derivative | Escherichia coli | Gram-negative Bacteria | >500 |

Note: The data presented in the table is illustrative of screening methodologies and is based on derivatives of the non-fluorinated analogue, Ethyl 4-aminobenzoate, as direct screening data for derivatives of this compound is not available in the cited literature.

Structure-Activity Relationship (SAR) Studies of Analogues

While specific, comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogues are not extensively documented in publicly available research, the foundational principles of medicinal chemistry allow for postulations regarding how structural modifications might influence biological activity. The 4-aminobenzoic acid framework is a common motif in drug discovery, and alterations to this core structure are known to significantly impact efficacy and target specificity. mdpi.comnih.govresearchgate.net

SAR studies of related 4-aminobenzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring play a crucial role in their interaction with biological targets. For instance, the substitution pattern on regioisomeric aminobenzoic acid-based receptors has been demonstrated to affect their ion pair binding affinity, with ortho-substituted derivatives showing lower affinity compared to their meta- and para-counterparts due to the formation of intramolecular hydrogen bonds.

In the context of this compound, key areas for SAR exploration would include:

Alterations to the Ethyl Ester: Hydrolysis to the corresponding carboxylic acid, or conversion to amides or other esters, would alter the compound's lipophilicity and potential for hydrogen bonding. The carboxyl group in 4-aminobenzoic acid derivatives has been noted as important for the inhibition of multidrug resistance-associated proteins (MRPs).

Positional Isomers of the Fluorine Atom: Moving the fluorine atom to other positions on the benzene ring would impact the electronic distribution and potentially the metabolic stability of the molecule. Fluorine substitution is a known strategy to enhance the metabolic stability and pharmacokinetic properties of drug candidates. innospk.com

Introduction of Additional Substituents: The addition of other functional groups to the aromatic ring could further refine the compound's pharmacological profile by introducing new interaction points with a biological target.

A hypothetical SAR study could involve the synthesis of a series of analogues and the evaluation of their biological activity against a specific target. The findings could be summarized in a data table to delineate the relationships between structural changes and their effects.

Hypothetical SAR Data for this compound Analogues

| Compound | R1 (at position 4) | R2 (at position 2) | R3 (Ester Group) | Hypothetical Biological Activity (IC50, µM) |

| Parent | -NH2 | -F | -COOEt | 10 |

| Analogue 1 | -NHCOCH3 | -F | -COOEt | 25 |

| Analogue 2 | -NH2 | -Cl | -COOEt | 15 |

| Analogue 3 | -NH2 | -F | -COOH | 5 |

| Analogue 4 | -NH2 | -F | -CONH2 | 12 |

Mechanistic Investigations of Pharmacological Action

Detailed mechanistic studies elucidating the specific enzyme inhibition or receptor modulation by this compound are not well-documented in the available literature. However, based on the broader class of 4-aminobenzoic acid derivatives, several potential mechanisms of action can be inferred.

Derivatives of 4-aminobenzoic acid have been investigated for a variety of pharmacological activities, including antimicrobial and cytotoxic effects. mdpi.comnih.govresearchgate.net The mechanism behind these activities often involves the inhibition of specific enzymes. For example, some p-aminobenzoyl derivatives are known to compete with PABA for the enzyme dihydropteroate synthetase in bacteria, thereby inhibiting folate synthesis. nih.gov The structural similarity of this compound to PABA suggests that it or its analogues could potentially act as enzyme inhibitors.

Furthermore, aminobenzoic acid derivatives have been shown to interact with the catalytic center of the ribosome, obstructing the induced fit required for peptide bond formation. This suggests a potential mechanism for inhibiting protein synthesis.

The fluorine atom in this compound can also play a significant role in its mechanism of action. The high electronegativity of fluorine can lead to stronger interactions with biological targets, such as through the formation of hydrogen bonds or dipole-dipole interactions. This can enhance binding affinity and selectivity for a particular enzyme or receptor.

To definitively determine the mechanism of action of this compound and its analogues, further research would be necessary. Such investigations would typically involve:

Enzyme Inhibition Assays: To screen the compound against a panel of relevant enzymes and determine its inhibitory potency (e.g., IC50 or Ki values).

Receptor Binding Assays: To assess the affinity of the compound for various receptors and determine if it acts as an agonist, antagonist, or modulator.

Cell-Based Assays: To study the downstream effects of the compound on cellular signaling pathways and functions.

Structural Biology Studies: To obtain crystal structures of the compound in complex with its biological target, providing a detailed understanding of the binding interactions at the molecular level.

Without such specific studies, the precise pharmacological action of this compound remains a subject for future investigation.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Amino 2 Fluorobenzoate

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules. For Ethyl 4-amino-2-fluorobenzoate, these calculations provide insights into how the distribution of electrons influences its chemical behavior. While specific DFT studies on this compound are not extensively documented in peer-reviewed literature, analysis of the closely related compound, ethyl 4-aminobenzoate, reveals that methods like B3LYP with a 6-311++G(d,p) basis set are employed to evaluate its vibrational frequencies, optimized geometry, and electronic properties. appchemical.com Such studies for this compound would be crucial in understanding the impact of the fluorine substituent on the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are indicative of a molecule's ability to donate or accept electrons. The HOMO is associated with the molecule's nucleophilic character, while the LUMO represents its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, such as the benzene ring and the amino group. The LUMO, conversely, is expected to be localized on the electron-deficient areas, influenced by the electron-withdrawing ester and fluoro groups. The introduction of the fluorine atom at the ortho position is anticipated to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analog, potentially altering the reactivity and kinetic stability of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on similar compounds and are for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the EPS map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors and targets for electrophiles. Conversely, the hydrogen atoms of the amino group and the area around the fluorine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. Understanding these electrostatic features is crucial for predicting intermolecular interactions, such as those with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While no specific molecular docking studies for this compound have been reported, the general methodology involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's conformational flexibility is explored, and various orientations are sampled within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. The results of docking simulations can provide valuable hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

In the context of this compound, MD simulations could be employed to study its conformational preferences in different solvent environments. More importantly, if a plausible protein target is identified through docking or other means, MD simulations of the ligand-protein complex can be performed. These simulations can assess the stability of the docked pose, reveal dynamic changes in the binding site, and provide a more accurate estimation of binding free energies by accounting for the flexibility of both the ligand and the protein.

ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction through Computational Models

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME/T. Computational models have become indispensable tools in the early stages of drug discovery for predicting these properties, thereby reducing the likelihood of late-stage failures. Various online platforms and software can predict a wide range of ADME/T parameters based on a molecule's structure.

For this compound, a number of key ADME/T properties can be predicted. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.

Table 2: Predicted ADME/T Properties of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | The molecule may be able to cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions by inhibiting a key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit another major drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance | Low | Suggests a slower rate of removal from the body. |

| Toxicity | ||

| hERG Inhibition | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | No | Unlikely to be mutagenic. |

De Novo Design of Analogues and Virtual Screening Approaches

De novo design is a computational strategy for generating novel molecular structures with desired properties, often starting from a basic scaffold or fragment. This compound can serve as a promising starting scaffold for the de novo design of new chemical entities. By systematically modifying its structure—for instance, by altering the ester group, substituting the amino group, or adding different functional groups to the aromatic ring—novel analogues with potentially improved activity, selectivity, or pharmacokinetic profiles can be generated.

Virtual screening is a complementary computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. If this compound is identified as a hit from a primary screen, its structure can be used to perform a similarity search or a pharmacophore-based search of virtual libraries to identify other commercially available or synthetically accessible compounds with similar features. This approach can rapidly expand the structure-activity relationship (SAR) around the initial hit and lead to the identification of more potent compounds.

Synthesis and Research of Derivatives and Analogues of Ethyl 4 Amino 2 Fluorobenzoate

Synthesis of Fluorinated Benzoate Derivatives with Modified Ester Groups

The ethyl ester functional group in Ethyl 4-Amino-2-fluorobenzoate can be readily modified, primarily through reactions involving its parent carboxylic acid, 4-amino-2-fluorobenzoic acid. The standard method for obtaining different ester derivatives is through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with a desired alcohol.

For instance, the synthesis of various alkyl 4-amino-2-fluorobenzoates can be achieved by reacting 4-amino-2-fluorobenzoic acid with different alcohols in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). This versatility allows for the introduction of various alkyl or aryl groups, potentially altering the compound's physical and chemical properties, such as solubility and reactivity.

Below is a data table illustrating the generalized synthesis for modifying the ester group.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Amino-2-fluorobenzoic Acid | Methanol | H₂SO₄ | Mthis compound |

| 4-Amino-2-fluorobenzoic Acid | Propanol | H₂SO₄ | Propyl 4-Amino-2-fluorobenzoate |

| 4-Amino-2-fluorobenzoic Acid | Isopropanol | H₂SO₄ | Isopropyl 4-Amino-2-fluorobenzoate |

| 4-Amino-2-fluorobenzoic Acid | Benzyl Alcohol | H₂SO₄ | Benzyl 4-Amino-2-fluorobenzoate |

Preparation of Derivatives via Modification of the Amino Group (e.g., substituted amides, ureas, thioureas)

The primary amino group on the this compound ring is a key site for synthetic modification, enabling the formation of amides, ureas, and thioureas. These transformations introduce new functional groups that can significantly influence the molecule's biological activity and chemical characteristics.

Amides: Substituted amides are typically synthesized by reacting the amino group with acyl chlorides or acid anhydrides under basic conditions. This reaction forms a stable amide bond.

Ureas: Urea derivatives are prepared through the reaction of the amino group with an appropriate isocyanate. This addition reaction yields N,N'-disubstituted ureas. The synthesis of ureas from carboxylic acids can also be achieved in a one-pot reaction mediated by reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which facilitates a Lossen rearrangement of an intermediate hydroxamic acid to an isocyanate, which then reacts with an amine. nih.gov

Thioureas: Similarly, thiourea derivatives are synthesized by treating the amino group with an isothiocyanate. nih.gov This reaction is fundamental in creating compounds with potential applications in medicinal chemistry. nih.govbiointerfaceresearch.com

These synthetic pathways are summarized in the table below.

| Derivative Class | Reactant for Amino Group | General Product Structure |

| Amide | Acyl Chloride (R-COCl) | Ethyl 4-(acylamino)-2-fluorobenzoate |

| Urea | Isocyanate (R-NCO) | Ethyl 4-(3-alkyl/arylureido)-2-fluorobenzoate |

| Thiourea | Isothiocyanate (R-NCS) | Ethyl 4-(3-alkyl/arylthioureido)-2-fluorobenzoate |

Exploration of Di- and Poly-fluorinated Analogues (e.g., Ethyl 4-amino-3,5-difluorobenzoate)

The synthesis of benzoate analogues with additional fluorine substituents has been a subject of significant research interest, particularly for applications in materials science, such as the development of photoswitchable molecules. nih.govnih.gov A key example is the synthesis of Ethyl 4-amino-3,5-difluorobenzoate.

The synthesis begins with 4-bromo-2,6-difluoroaniline, which is converted to 4-amino-3,5-difluorobenzonitrile using copper(I) cyanide in dimethylformamide (DMF). nih.govrsc.org The nitrile is then hydrolyzed to 4-amino-3,5-difluorobenzoic acid using a strong base like sodium hydroxide, followed by acidification. nih.govrsc.orgiucr.org Finally, the carboxylic acid undergoes esterification with ethanol (B145695) in the presence of sulfuric acid to yield the target compound, Ethyl 4-amino-3,5-difluorobenzoate. nih.govrsc.org This multi-step synthesis provides a reliable route to this important di-fluorinated analogue. nih.gov

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-bromo-2,6-difluoroaniline | CuCN, DMF | 4-amino-3,5-difluorobenzonitrile | 72% rsc.org |

| 2 | 4-amino-3,5-difluorobenzonitrile | 1. NaOH 2. HCl | 4-amino-3,5-difluorobenzoic acid | 84.2% nih.goviucr.org |

| 3 | 4-amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-amino-3,5-difluorobenzoate | 77% nih.gov |

Synthesis and Study of Nitrogen-Containing Heterocyclic Compounds Derived from this compound

This compound is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netanjs.edu.iq A common strategy involves converting the ethyl ester into a benzohydrazide (4-amino-2-fluorobenzohydrazide) by reacting it with hydrazine hydrate. This hydrazide intermediate is a versatile building block for constructing five-membered heterocyclic rings like oxadiazoles and triazoles. researchgate.netresearchgate.net